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  • Product: 3-(2-Fluoro-5-methylphenyl)phenol
  • CAS: 1261959-16-3

Core Science & Biosynthesis

Foundational

molecular weight and formula of 3-(2-Fluoro-5-methylphenyl)phenol

An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)phenol: Synthesis, Characterization, and Safe Handling Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)phenol: Synthesis, Characterization, and Safe Handling

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)phenol, a substituted biphenyl of interest in medicinal chemistry and materials science. While this specific molecule may not be extensively documented in public literature, this guide extrapolates from established principles of organic chemistry and data on analogous structures to detail its core physicochemical properties, propose robust synthetic and analytical methodologies, and outline essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and a framework for its empirical investigation.

Introduction: The Significance of Substituted Biphenyls

Substituted biphenyls represent a critical structural motif in modern chemistry. Their unique stereochemical properties, arising from hindered rotation around the central carbon-carbon single bond (atropisomerism), and their prevalence in pharmacologically active molecules and advanced materials, make them a focal point of intensive research. Fluorinated biphenyls, in particular, are of high interest as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-(2-Fluoro-5-methylphenyl)phenol combines the biphenyl scaffold with a phenol moiety, a common pharmacophore, and fluorine and methyl substitutions that fine-tune its electronic and steric properties.

Core Molecular Attributes

Based on its IUPAC name, the structure of 3-(2-Fluoro-5-methylphenyl)phenol can be definitively established. This allows for the precise calculation of its fundamental molecular properties.

Chemical Structure and Nomenclature

The compound consists of a phenol ring substituted at the 3-position with a 2-fluoro-5-methylphenyl group.

Caption: 2D structure of 3-(2-Fluoro-5-methylphenyl)phenol.

Molecular Formula and Weight
PropertyValue
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.23 g/mol
Exact Mass 202.0794 g/mol

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of substituted biphenyls is well-established, with the Suzuki-Miyaura cross-coupling reaction being a particularly robust and versatile method.[1][2] This approach is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3-(2-Fluoro-5-methylphenyl)phenol points to two key precursors: a protected 3-bromophenol derivative and 2-fluoro-5-methylphenylboronic acid.

Step-by-Step Protocol
  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 3-bromophenol is acidic and can interfere with the cross-coupling reaction. Therefore, it should be protected, for example, as a methoxymethyl (MOM) ether.

  • Suzuki-Miyaura Cross-Coupling: The protected 3-bromophenol is reacted with 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., a mixture of dioxane and water).[2] The reaction is typically heated to ensure completion.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, 3-(2-Fluoro-5-methylphenyl)phenol.

  • Purification: The crude product is purified using column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Bromo-1-(methoxymethoxy)benzene Intermediate Protected Biphenyl Intermediate Reactant1->Intermediate Suzuki-Miyaura Coupling Reactant2 2-Fluoro-5-methylphenylboronic acid Reactant2->Intermediate Suzuki-Miyaura Coupling Catalyst Pd(PPh₃)₄ Catalyst->Intermediate Base K₂CO₃ Base->Intermediate Solvent Dioxane/H₂O Solvent->Intermediate Deprotection Acidic Workup (e.g., HCl) Intermediate->Deprotection Product 3-(2-Fluoro-5-methylphenyl)phenol Deprotection->Product

Caption: Proposed synthetic workflow for 3-(2-Fluoro-5-methylphenyl)phenol.

Analytical Characterization

The structural elucidation and purity assessment of newly synthesized compounds like 3-(2-Fluoro-5-methylphenyl)phenol are critical. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural analysis of organic molecules.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the phenolic hydroxyl proton. The coupling patterns and chemical shifts will provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall structure. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).[2]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to nearby protons can further confirm the position of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the compound from any impurities and provide its mass spectrum. The fragmentation pattern can give further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the phenolic hydroxyl group and C-F and C-O stretching vibrations.

Safety and Handling

As 3-(2-Fluoro-5-methylphenyl)phenol is a novel or less-common chemical, it should be handled with the assumption that it is hazardous.[5]

General Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Risk Assessment

Before handling, a thorough risk assessment should be conducted. This involves reviewing the safety data sheets (SDS) of the starting materials and considering the potential hazards of the final product and any intermediates.[7]

Spill and Emergency Procedures
  • Spills: In case of a spill, evacuate the area and follow established laboratory procedures for chemical spills.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. In all cases of exposure, seek immediate medical attention.

Safe_Handling_Workflow Start New Chemical Received RiskAssessment Conduct Thorough Risk Assessment (Review SDS of precursors) Start->RiskAssessment PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) RiskAssessment->PPE Handling Handle in Ventilated Area (Fume Hood) PPE->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage WasteDisposal Dispose of Waste According to Institutional Protocols Handling->WasteDisposal End Procedure Complete Storage->End WasteDisposal->End

Caption: Workflow for the safe handling of a new chemical entity.

Conclusion

While 3-(2-Fluoro-5-methylphenyl)phenol is not a widely cataloged compound, its synthesis and characterization can be approached systematically based on well-established methodologies for substituted biphenyls. The Suzuki-Miyaura cross-coupling reaction provides a reliable route for its synthesis, and a combination of NMR, MS, and IR spectroscopy will be essential for its structural confirmation and purity assessment. As with any new chemical entity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides a solid foundation for researchers to begin their investigation of this promising molecule.

References

  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.
  • Rittner, R., & D'Amico, E. (n.d.). Conformational analysis of biphenyls using 13C NMR spectroscopy. Scilit.
  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals.
  • EHS. (n.d.). What steps should be taken when a new chemical is introduced to the workplace?
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • ECHA. (n.d.).
  • Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(2-Fluoro-5-methylphenyl)phenol via Suzuki-Miyaura coupling

Application Note: High-Efficiency Synthesis of 3-(2-Fluoro-5-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling Executive Summary This technical guide details the optimized protocol for synthesizing 3-(2-Fluoro-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-(2-Fluoro-5-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide details the optimized protocol for synthesizing 3-(2-Fluoro-5-methylphenyl)phenol (Target Compound 3 ), a functionalized biaryl scaffold critical in medicinal chemistry for kinase inhibitor and receptor modulator discovery.

The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy.[1][2][3][4][5][6] While standard protocols exist for biaryls, this specific target presents two distinct challenges:

  • Steric/Electronic Ortho-Effect: The ortho-fluorine substituent on the aryl ring requires a catalyst system capable of overcoming steric hindrance while exploiting the electron-withdrawing activation of the C-X bond.

  • Free Phenolic Hydroxyl: The presence of an unprotected hydroxyl group necessitates careful base selection to prevent catalyst poisoning while maintaining solubility.

This guide provides a direct coupling protocol (eliminating protection/deprotection steps) validated for scalability and reproducibility.

Retrosynthetic Analysis & Strategy

The most robust disconnection relies on the coupling of 3-hydroxyphenylboronic acid (Nucleophile) and 1-bromo-2-fluoro-5-methylbenzene (Electrophile). This route is preferred over the reverse (boronic acid on the fluoro-ring) because aryl bromides are generally more stable and commercially available than their ortho-fluoro boronic acid counterparts, which are prone to protodeboronation.

Retrosynthesis Target Target: 3-(2-Fluoro-5-methylphenyl)phenol Disconnect Suzuki-Miyaura Disconnection Target->Disconnect C-C Bond Break PartnerA Nucleophile: 3-Hydroxyphenylboronic acid (CAS: 87199-17-5) Disconnect->PartnerA PartnerB Electrophile: 1-Bromo-2-fluoro-5-methylbenzene (CAS: 156426-33-6) Disconnect->PartnerB

Figure 1: Retrosynthetic strategy prioritizing the stability of the aryl halide partner.

Strategic Considerations & Optimization

Catalyst Selection: The "Ortho-Fluoro" Advantage

Contrary to intuitive steric concerns, the ortho-fluorine atom on the electrophile can accelerate oxidative addition. The high electronegativity of fluorine lowers the LUMO energy of the C-Br bond, making it more reactive toward the Pd(0) species.

  • Recommended Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Why? The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step for sterically crowded biaryls.

Base & Solvent System: Handling the Free Phenol

Direct coupling of free phenols requires a base capable of two roles:

  • Activation: Converting the boronic acid to the reactive boronate species [Ar-B(OH)₃]⁻.

  • Solubilization: Deprotonating the phenol (pKa ~10) to the phenoxide.

  • Selection: K₂CO₃ (3.5 equivalents) in 1,4-Dioxane/Water (4:1) .

  • Insight: Weaker bases (e.g., NaHCO₃) may fail to fully solubilize the phenol. Stronger bases (e.g., KOtBu) can cause side reactions. K₂CO₃ provides the optimal pH buffer zone.

Detailed Experimental Protocol

Materials Checklist
ReagentMW ( g/mol )Equiv.Quantity (1.0 mmol Scale)Role
1-Bromo-2-fluoro-5-methylbenzene 189.021.0189 mgElectrophile
3-Hydroxyphenylboronic acid 137.931.2166 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0324.5 mgCatalyst (3 mol%)
Potassium Carbonate (K₂CO₃) 138.213.5484 mgBase
1,4-Dioxane --8.0 mLSolvent (Organic)
Deionized Water --2.0 mLSolvent (Aqueous)
Step-by-Step Procedure

Step 1: Inert Inerting

  • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar and a rubber septum.

  • Charge the flask with the solid reagents: Aryl Bromide , Boronic Acid , and K₂CO₃ .

  • Crucial: Do not add the catalyst yet.

  • Evacuate the flask and backfill with Nitrogen (N₂) or Argon (Ar) three times to remove atmospheric oxygen.

Step 2: Solvent Preparation & Degassing

  • In a separate vial, mix 1,4-Dioxane and Water (4:1 ratio).

  • Sparge the solvent mixture with N₂ gas for 15 minutes. Note: Dissolved oxygen is the primary cause of Suzuki coupling failure (homocoupling).

Step 3: Reaction Initiation

  • Add the degassed solvent to the reaction flask via syringe.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst quickly under a positive stream of N₂.

  • Seal the vessel and heat to 90°C in an oil bath (or microwave reactor) with vigorous stirring.

Step 4: Monitoring

  • Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

  • Expected Time: 2–4 hours. The product will appear as a more polar spot than the bromide but less polar than the boronic acid.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Acidification: Carefully quench with 1M HCl until pH ~6. Note: This re-protonates the phenoxide to the neutral phenol, ensuring it partitions into the organic layer.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85–92% (White to off-white solid).

Mechanistic Workflow

The following diagram illustrates the catalytic cycle specific to this substrate pair, highlighting the role of the base in activating both the phenol and the boronic acid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br PdII_Br Pd(II)-Ar(F)-Br OxAdd->PdII_Br BaseStep Base Activation (OH- replaces Br-) PdII_Br->BaseStep + OH- PdII_OH Pd(II)-Ar(F)-OH BaseStep->PdII_OH TransMet Transmetallation (+ Activated Boronate) PdII_OH->TransMet + Ar'-B(OH)3- PdII_Biaryl Pd(II)-Biaryl TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Figure 2: Catalytic cycle. Note the Base Activation step is critical for replacing the halide on Palladium with a hydroxyl/alkoxide group to facilitate transmetallation.

Quality Control & Characterization

Verify the identity of 3-(2-Fluoro-5-methylphenyl)phenol using the following parameters:

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, DMSO-d6) δ 9.50 (s, 1H, -OH) : Broad singlet, disappears with D₂O shake.δ 7.20–6.80 (m, 7H) : Aromatic region. Look for complex splitting due to F-coupling.δ 2.35 (s, 3H, -CH₃) : Distinct singlet for the methyl group.
13C NMR ~158 ppm (C-OH) : Phenolic carbon.160 ppm (d, J245 Hz) : Carbon attached to Fluorine (doublet splitting).
19F NMR ~ -118 ppm : Single peak (multiplet if proton-coupled).
HRMS (ESI-) [M-H]⁻ : Calc. for C₁₃H₁₀FO: 201.0716.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion (<50%) Catalyst poisoning by free phenol.Switch to Route B (Protected) : Acetylate the phenol (Ac₂O/Pyridine) prior to coupling, then hydrolyze (K₂CO₃/MeOH) post-coupling.
Homocoupling (Ar-Ar) Oxygen leak in the system.Degas solvents more rigorously (Freeze-Pump-Thaw method). Increase catalyst loading to 5 mol%.
Protodeboronation Reaction temperature too high.Lower temperature to 70°C and extend reaction time. Ensure base concentration is not excessive.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving Sterically Hindered Substrates. BenchChem Protocols. Link

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42, 5270-5298. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5] Accounts of Chemical Research, 36(4), 265–275. Link

Sources

Application

step-by-step reaction protocol for 3-(2-Fluoro-5-methylphenyl)phenol

An Application Note for the Synthesis of 3-(2-Fluoro-5-methylphenyl)phenol Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol, a biaryl c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(2-Fluoro-5-methylphenyl)phenol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol, a biaryl compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, safety protocols, and characterization techniques.

Introduction

Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, natural products, and advanced organic materials.[2] The targeted compound, 3-(2-Fluoro-5-methylphenyl)phenol, combines a substituted fluorinated phenyl ring with a phenol moiety, making it a valuable building block for creating more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, properties highly sought after in drug design.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1][3] This protocol details the coupling of (2-Fluoro-5-methylphenyl)boronic acid with 3-bromophenol to yield the desired product.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[1][4] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromophenol), forming a Pd(II) complex. This is often the rate-determining step.[1][5][6]

  • Transmetalation: A base activates the organoboronic acid to form a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[4][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxidativeAddition Ar-Pd(II)(L)₂-X Pd(0)L2->OxidativeAddition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(L)₂-Ar' OxidativeAddition->Transmetalation Transmetalation (Ar'-B(OH)₂, Base) Transmetalation->Pd(0)L2  Regeneration Product Ar-Ar' (Product) Transmetalation->Product Reductive Elimination caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Quantity
3-Bromophenol99%Sigma-Aldrich591-20-81.0 mmol, 173 mg
(2-Fluoro-5-methylphenyl)boronic acid>97%Combi-Blocks352526-00-61.2 mmol, 185 mg
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals14221-01-30.03 mmol, 35 mg
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-72.0 mmol, 276 mg
1,4-DioxaneAnhydrousAcros Organics123-91-18 mL
Deionized WaterN/AIn-house7732-18-52 mL
Ethyl AcetateACS GradeVWR141-78-6~100 mL
Brine (Saturated NaCl solution)N/AIn-house7647-14-5~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich7487-88-9~2 g
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9As needed
HexaneACS GradeVWR110-54-3As needed
Dichloromethane (DCM)ACS GradeVWR75-09-2As needed
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Safety Precautions
  • General: Conduct the entire procedure in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles.[8][9]

  • Palladium Catalyst: Palladium compounds are toxic. Avoid inhalation of dust and skin contact. Used palladium catalysts can be pyrophoric; handle with care and keep wet when filtering.

  • Boronic Acids: Can be irritating to the eyes, respiratory system, and skin. Handle with care and avoid creating dust.

  • Solvents: 1,4-Dioxane, ethyl acetate, hexane, and DCM are flammable and have associated health risks. Avoid open flames and ensure proper grounding of equipment.

  • Base: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Experimental Protocol

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 3-Bromophenol r1_struct r1_struct reactant2 (2-Fluoro-5-methylphenyl)boronic acid r2_struct r2_struct product 3-(2-Fluoro-5-methylphenyl)phenol p_struct p_struct plus + r2_struct->p_struct Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100 °C

Caption: Synthesis of 3-(2-Fluoro-5-methylphenyl)phenol.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (173 mg, 1.0 mmol), (2-fluoro-5-methylphenyl)boronic acid (185 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (8 mL). Stir the mixture to dissolve the solids.

  • Base Addition: In a separate vial, dissolve potassium carbonate (276 mg, 2.0 mmol) in deionized water (2 mL). Add this aqueous solution to the reaction flask via syringe.

  • Reaction Execution: Attach a reflux condenser to the flask (under a positive pressure of inert gas) and place it in a preheated heating mantle set to 100 °C. Stir the biphasic mixture vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). Use a solvent system of 4:1 Hexane:Ethyl Acetate. The product should have an Rf value between that of the two starting materials. The disappearance of the 3-bromophenol spot indicates reaction completion.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

Purify the crude product using flash column chromatography on silica gel.

  • Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Eluent: Use a gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate.

  • Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions to yield 3-(2-Fluoro-5-methylphenyl)phenol.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation. Expected ¹H NMR signals include aromatic protons from both rings and a broad singlet for the phenolic -OH.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₃H₁₁FO, MW: 202.23 g/mol ).

  • Infrared (IR) Spectroscopy: A broad peak in the range of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretching vibration of the phenol group.

Conclusion

This application note outlines a reliable and efficient protocol for the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol using the Suzuki-Miyaura cross-coupling reaction. The method is high-yielding and utilizes readily available starting materials and catalysts. The detailed procedural steps, coupled with essential safety and characterization information, provide a solid foundation for researchers to successfully synthesize this and other similar biaryl compounds.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Retrieved from the University of Cambridge repository (specific URL not provided in search result).
  • Al-Masum, M., & Islam, M. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Fan, X., Zhang, G., & Zhang, Y. (2008). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 73(21), 8490–8493. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • American Chemical Society. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. PubMed Central. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • SIFCO ASC. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Coupling of 3-Hydroxyphenylboronic Acid and Fluorotoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Synthesizing Key Biaryl Scaffolds in Medicinal Chemistry The Suzuki-Miyaura cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Synthesizing Key Biaryl Scaffolds in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This powerful transformation is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of biaryl and substituted aromatic structures, which are core components of numerous therapeutic agents and functional materials.[2] This guide provides an in-depth exploration of the catalytic systems and protocols for a specific, yet highly relevant, coupling: the reaction between 3-hydroxyphenylboronic acid and various fluorotoluene derivatives.

The resulting 3-hydroxy-fluorobiphenyl scaffolds are of significant interest in drug discovery. The hydroxyl group offers a key site for further functionalization or can act as a crucial hydrogen bond donor for biological target engagement. Simultaneously, the fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The methyl group on the fluorotoluene partner can also influence the conformational properties of the final product.

This document will delve into the mechanistic underpinnings of this reaction, recommend optimal catalytic systems, provide detailed, step-by-step experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.

Mechanism and Key Considerations for the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium(0) complex.[3] The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (fluorotoluene derivative) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3]

  • Transmetalation: The organoboron species (3-hydroxyphenylboronic acid) is activated by a base, forming a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species.[3]

dot graph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; ArAr_prime [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Ar-X\n(Fluorotoluene)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Ar_prime_BOH2 [label="Ar'-B(OH)₂\n(3-Hydroxyphenyl-\nboronic Acid)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar'B(OH)₃]⁻", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> ArPdX [label="Ar-X", headport="w", tailport="e"]; ArX -> OxAdd [style=invis]; OxAdd -> ArPdX [style=invis]; ArPdX -> ArPdAr_prime [label="[Ar'B(OH)₃]⁻", headport="w", tailport="e"]; Ar_prime_BOH2 -> Boronate [label="Base"]; Base -> Boronate [style=invis]; Boronate -> Transmetalation [style=invis]; Transmetalation -> ArPdAr_prime [style=invis]; ArPdAr_prime -> Pd0 [label="Ar-Ar'", headport="e", tailport="w"]; RedElim -> Pd0 [style=invis]; ArPdAr_prime -> ArAr_prime [style=dashed]; } Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Specific Challenges and Considerations:

  • Steric Hindrance: Fluorotoluene derivatives, particularly those with ortho-substitution (e.g., 2-fluoro-3-methyltoluene), can present steric challenges that may slow down the oxidative addition and reductive elimination steps. The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to overcome this hindrance.[5][6]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides in the oxidative addition step.[3] For couplings involving fluorotoluene chlorides, more active catalytic systems with electron-rich ligands are typically required.[4]

  • Phenolic Boronic Acid: The hydroxyl group on 3-hydroxyphenylboronic acid can potentially coordinate to the palladium center, influencing the reaction kinetics. Additionally, phenolic protons can react with the base, and care must be taken to avoid unwanted side reactions. However, many modern catalytic systems tolerate free hydroxyl groups, obviating the need for protection.[6]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of phenol. This can be minimized by using anhydrous solvents, appropriate bases, and optimizing reaction times.[3]

Recommended Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The following table summarizes recommended systems for the coupling of 3-hydroxyphenylboronic acid with fluorotoluene derivatives, with considerations for the nature of the halide on the fluorotoluene.

ComponentRecommendation for Aryl Bromides/IodidesRecommendation for Aryl ChloridesRationale & Key Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-IPr, G3-XPhosPd(II) precatalysts are readily reduced in situ to the active Pd(0) species. For less reactive aryl chlorides, pre-formed Pd(0) complexes or more active precatalysts like PEPPSI or Buchwald's G3 palladacycles are often more effective.[3][7]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosXPhos, RuPhos, BrettPhos, cataCXium ABulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are crucial for promoting the oxidative addition of sterically hindered or less reactive aryl chlorides and facilitating reductive elimination.[6][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃, t-BuOKInorganic bases are generally effective. Stronger bases like K₃PO₄ and Cs₂CO₃ are often preferred for aryl chlorides to facilitate the transmetalation step. The choice of base can also influence the rate of protodeboronation.[9]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O1,4-Dioxane, THF, Toluene (often anhydrous)A mixture of an organic solvent and water is common for couplings with aryl bromides and iodides, as water can aid in dissolving the inorganic base and facilitate the formation of the boronate. For more sensitive substrates or to minimize protodeboronation, anhydrous conditions may be preferable.[10]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a fluorotoluene bromide with 3-hydroxyphenylboronic acid using a Pd(OAc)₂/SPhos catalytic system.

dot graph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes ReagentPrep [label="Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionSetup [label="Reaction Setup (Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating and Stirring", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification (Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Product Characterization (NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ReagentPrep -> ReactionSetup; ReactionSetup -> Heating; Heating -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Analysis; } Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials:

  • Fluorotoluene derivative (e.g., 2-bromo-5-fluorotoluene) (1.0 mmol, 1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorotoluene derivative, 3-hydroxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh palladium precatalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use high-purity starting materials.
Significant Protodeboronation - Presence of excess water or protic impurities- Prolonged reaction time- Inappropriate base- Use anhydrous solvents and ensure reagents are dry.- Monitor the reaction closely and quench upon completion.- Screen alternative bases (e.g., K₃PO₄).
Formation of Homocoupled Byproducts - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Consider using a Pd(0) source directly.
Difficulty in Product Purification - Co-elution with starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and fluorotoluene derivatives is a robust and versatile method for the synthesis of valuable biaryl scaffolds. By carefully selecting the catalytic system and optimizing the reaction conditions, researchers can achieve high yields of the desired products. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists engaged in medicinal chemistry and drug development, facilitating the efficient synthesis of novel molecular entities.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(44), 9319-9325. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl2(py)]2. The Journal of Organic Chemistry, 77(17), 7548–7555. Retrieved from [Link]

  • Zhang, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2763-2767. Retrieved from [Link]

  • Chen, W., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-S126. Retrieved from [Link]

  • Yin, J. J., & Rainka, M. P. (2005). A General Method for the Suzuki-Miyaura Cross-Coupling of Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in the Presence of an Effective Palladium/Phosphine Catalyst System. The Journal of Organic Chemistry, 70(22), 8963–8966. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559–5562. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (C6F5)3B and Its Utility for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 133(8), 2419–2421. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 875-881. Retrieved from [Link]

  • Wang, Y., et al. (2017). An active catalytic system for Suzuki-Miyaura cross-coupling reactions using low levels of palladium loading. Organic & Biomolecular Chemistry, 15(18), 3924-3929. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

Sources

Application

scalable production methods for 3-(2-Fluoro-5-methylphenyl)phenol

An Application Note and Protocol for the Scalable Production of 3-(2-Fluoro-5-methylphenyl)phenol Introduction 3-(2-Fluoro-5-methylphenyl)phenol is a biaryl compound, a structural motif of significant importance in the d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of 3-(2-Fluoro-5-methylphenyl)phenol

Introduction

3-(2-Fluoro-5-methylphenyl)phenol is a biaryl compound, a structural motif of significant importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of such unsymmetrical biaryls on a large scale presents numerous challenges, including cost-effectiveness, reaction efficiency, and environmental impact. This document provides a detailed guide for the scalable production of 3-(2-Fluoro-5-methylphenyl)phenol, focusing on robust and efficient synthetic methodologies suitable for industrial applications. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations for process optimization and scale-up.

Synthetic Strategies for 3-(2-Fluoro-5-methylphenyl)phenol

The creation of the carbon-carbon bond between the two aromatic rings is the key step in the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol. Several cross-coupling reactions are available for this purpose, with the Suzuki-Miyaura coupling being one of the most powerful and widely used methods for biaryl synthesis due to its mild reaction conditions and high functional group tolerance.[1][4][5][6]

Primary Recommended Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1][5][6] For the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol, this would involve the reaction of (2-fluoro-5-methylphenyl)boronic acid with 3-bromophenol or a protected version thereof.

Suzuki-Miyaura Coupling start1 2-Fluoro-5-methylphenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) start1->catalyst Reactant start2 3-Bromophenol start2->catalyst Reactant product 3-(2-Fluoro-5-methylphenyl)phenol catalyst->product Forms base Base (e.g., K2CO3) base->catalyst Activates

Caption: Proposed Suzuki-Miyaura reaction for the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol.

Alternative Route: Grignard Reaction

An alternative approach involves the use of a Grignard reagent.[7][8] This would entail the reaction of a Grignard reagent formed from a suitable aryl halide (e.g., 2-fluoro-5-methylphenyl magnesium bromide) with a protected 3-halophenol. While effective on a laboratory scale, Grignard reactions can be challenging to scale up due to their high reactivity and sensitivity to moisture.[8][9]

Detailed Protocol for Scalable Synthesis via Suzuki-Miyaura Coupling

This protocol details the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol using the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2-Fluoro-5-methylphenyl)boronic acid≥98%Commercially Available
3-Bromophenol≥99%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableHandle in an inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered and dried before use.
TolueneAnhydrous, ≥99.8%Commercially Available
Ethanol200 proofCommercially Available
WaterDeionizedIn-house
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl)1 M solutionCommercially AvailableFor workup.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Celite®Commercially AvailableFor filtration.
Experimental Procedure
  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (2-fluoro-5-methylphenyl)boronic acid (1.0 eq), 3-bromophenol (1.05 eq), and anhydrous potassium carbonate (3.0 eq).

    • The use of a slight excess of the bromophenol can help drive the reaction to completion. The base is crucial for the activation of the boronic acid.[5]

  • Solvent Addition and Degassing:

    • Add a 3:1 mixture of toluene and ethanol (10 mL per gram of boronic acid).

    • Degas the mixture by bubbling nitrogen through it for 30 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition and Reaction:

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture under a positive flow of nitrogen.

    • Heat the mixture to 80-85 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

  • Reaction Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with toluene.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvents.

  • Extraction and Purification:

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

    • For larger scales, recrystallization from a suitable solvent system (e.g., toluene/hexane) is a more practical approach.

Process Optimization and Scalability

Scaling up the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Parameters for Optimization
ParameterLaboratory ScaleScaled-up Considerations
Catalyst Loading 2 mol%Aim to reduce to <0.5 mol% to minimize cost and heavy metal contamination.[2]
Solvent System Toluene/EthanolConsider alternative "greener" solvents or solvent-free conditions if possible.[3]
Base K₂CO₃Weaker, more soluble bases like K₃PO₄ can sometimes improve yields.[11]
Temperature 80-85 °CEnsure efficient heat transfer in larger reactors to maintain a consistent temperature.
Reaction Time 8-12 hoursOptimize for shorter reaction times to increase throughput.

Workflow for Scalable Production

Scalable_Production_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials (Boronic Acid, Bromophenol) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Initial Workup (Filtration, Concentration) reaction->workup extraction Liquid-Liquid Extraction workup->extraction chromatography Column Chromatography (for high purity) extraction->chromatography recrystallization Recrystallization (for bulk production) extraction->recrystallization drying Drying under Vacuum chromatography->drying recrystallization->drying analysis Analytical Characterization (NMR, HPLC, MS) drying->analysis final_product Final Product: 3-(2-Fluoro-5-methylphenyl)phenol analysis->final_product

Caption: Overall workflow for the scalable production and purification of 3-(2-Fluoro-5-methylphenyl)phenol.

Characterization of 3-(2-Fluoro-5-methylphenyl)phenol

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the connectivity of the atoms.

  • HPLC-MS: To determine the purity of the compound and confirm its molecular weight.

  • Melting Point: As a preliminary indicator of purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable method for the synthesis of 3-(2-Fluoro-5-methylphenyl)phenol. Careful optimization of reaction parameters, particularly catalyst loading and solvent choice, is crucial for developing an economically viable and environmentally responsible manufacturing process. The protocol outlined in this document serves as a comprehensive guide for researchers and drug development professionals aiming to produce this valuable biaryl compound on a larger scale.

References

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Vertex AI Search. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach.
  • Vertex AI Search. (n.d.). Biaryl Compound Synthesis → News → Feed 2.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • G. C. Fu. (n.d.).
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Syntheses. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • MDPI. (2017, February 28).
  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
  • Request PDF. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • Unibrom Corp. (n.d.). Intermediates 3-Fluoro-2-methylphenol for critical molecular building block.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • MDPI. (2025, September 8). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Agilent. (2022, March 24).
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Green Chemistry (RSC Publishing). (n.d.).
  • AChemBlock. (2026, February 11). 3-Amino-5-fluoro-2-methylphenol 97.00% | CAS: 173322-85-5.
  • Jasperse, J. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Jasperse, J. (n.d.). 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
  • Teledyne Labs. (2012, November 9).
  • Vertex AI Search. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ARC Journals. (n.d.).
  • WIPO Patentscope. (2017, April 27).
  • Chongqing Chemdad Co. (n.d.). 2-FLUORO-5-METHYLPHENOL One.
  • ResearchGate. (2025, August 9). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)
  • ChemRxiv. (2025, August 21). Quest for high-performance phenolic fluorophores: synthesis, photophysical properties and practical Hg(II) sensing applications of a rigidified phenolo-merocyanine dye.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Fluoro-5-methylphenyl)phenol

Case ID: SUZUKI-ORTHO-F-OPT Subject: Yield Optimization for Sterically Hindered Biaryl Coupling Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive The Challenge: Synthesizing 3-(2-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-ORTHO-F-OPT Subject: Yield Optimization for Sterically Hindered Biaryl Coupling Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing 3-(2-Fluoro-5-methylphenyl)phenol involves forming a biaryl bond between a phenol ring and an ortho-fluoro substituted toluene ring. The primary yield-killers in this specific transformation are protodeboronation (loss of the boron group before coupling) and steric hindrance caused by the ortho-fluorine atom, which slows down the transmetallation step of the catalytic cycle.

The Solution: To maximize yield, you must adopt a Suzuki-Miyaura Cross-Coupling strategy that prioritizes catalyst activity and boronate stability.

Critical Strategic Choice: You must select the correct coupling partners.

  • Partner A (Nucleophile): 3-Hydroxyphenylboronic acid (or pinacol ester).

  • Partner B (Electrophile): 2-Fluoro-5-methyl-1-bromobenzene.

WARNING: Do not reverse these partners. Placing the boronic acid on the 2-fluoro-5-methylphenyl ring creates a highly unstable species prone to rapid protodeboronation due to the ortho-fluoro effect.

Standard Operating Procedure (The "Happy Path")

This protocol is the baseline for high-yield synthesis (>85%). Deviations from this specific order of addition often result in catalyst decomposition.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Fluoro-5-methyl-1-bromobenzene Electrophile1.0 eqLimiting reagent.
3-Hydroxyphenylboronic acid Nucleophile1.2 - 1.5 eqExcess required to account for minor deboronation.
Pd(dppf)Cl₂ · DCM Catalyst3 - 5 mol%Robust catalyst; resists oxidation better than Pd(PPh₃)₄.
Potassium Phosphate (K₃PO₄) Base3.0 eqAnhydrous, tribasic. Stronger bases (hydroxides) promote deboronation.
1,4-Dioxane / Water (4:1) Solvent0.2 MThe water is critical for the transmetallation mechanism.
Step-by-Step Protocol
  • Degassing (Critical): Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for at least 15 minutes. Dissolved oxygen is the #1 cause of stalled reactions.

  • Solids Addition: Add the aryl bromide, boronic acid, and base to the vessel under a positive stream of inert gas.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

  • Reaction: Heat to 85°C - 90°C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol product). Extract with Ethyl Acetate.

Troubleshooting Guide (Q&A)

Issue 1: "I see the starting bromide, but the boronic acid is gone."

Diagnosis: Protodeboronation . The boronic acid hydrolyzed and lost the B(OH)₂ group, turning into simple phenol (which you might miss on TLC if it overlaps with starting material). This is accelerated by high temperatures and strong bases.

Corrective Actions:

  • Switch Base: If using carbonate (K₂CO₃), switch to K₃PO₄ or CsF . Fluoride-activated coupling (using CsF) allows for milder conditions that preserve the boron species.

  • Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 2 hours) rather than all at once. This keeps the instantaneous concentration low, favoring the coupling reaction over the decomposition pathway.

  • Switch Ligand: The ortho-fluoro group slows down the reaction. Switch to a highly active Buchwald ligand like SPhos or XPhos . These bulky, electron-rich ligands accelerate the oxidative addition and transmetallation steps, outcompeting the deboronation side reaction.

Issue 2: "The reaction turns black immediately and yield is <10%."

Diagnosis: Catalyst Decomposition ("Pd Black"). The palladium has precipitated out of the catalytic cycle as inactive metal.

Corrective Actions:

  • Check Oxygen: Re-evaluate your degassing procedure. Sparging is better than sonication.

  • Protect the Phenol: The free hydroxyl group (-OH) on the boronic acid can sometimes coordinate to Pd or interfere with the base.

    • Fix: Use 3-(benzyloxy)phenylboronic acid or 3-hydroxyphenylboronic acid pinacol ester . The ester is more stable than the free acid.

Issue 3: "I have a stubborn impurity that co-elutes with the product."

Diagnosis: Homocoupling. Likely 3,3'-dihydroxybiphenyl (from the boronic acid reacting with itself).

Corrective Actions:

  • Reduce Catalyst Loading: High Pd loading can sometimes favor homocoupling. Drop to 1-2 mol%.

  • Change Solvent: Switch from Dioxane/Water to Toluene/Ethanol/Water (4:1:1) . The ethanol helps solubilize the boronic acid and can alter the selectivity profile.

Advanced Optimization Data

If the standard protocol fails, use this matrix to select the next set of conditions.

Table 1: Ligand & Base Screening for Ortho-Fluoro Biaryls

Ligand SystemBaseTempPredicted OutcomeMechanism Note
Pd(PPh₃)₄ Na₂CO₃80°CLow Yield (30-50%) Ligand is too labile; susceptible to oxidation.
Pd(dppf)Cl₂ K₂CO₃90°CGood Yield (70-85%) Bidentate ligand prevents catalyst death; standard "workhorse."
Pd₂(dba)₃ + SPhos K₃PO₄100°CExcellent (>90%) SPhos is designed for ortho-substituted couplings.
Pd(OAc)₂ + XPhos K₃PO₄60°CHigh Yield (85%) Allows lower temp, reducing protodeboronation risk.

Visualizing the Pathway

Diagram 1: The Optimized Catalytic Cycle

This diagram highlights the critical "Danger Zone" where the ortho-fluoro steric clash occurs during Transmetallation.

SuzukiCycle cluster_danger CRITICAL FAILURE POINT Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetallation (Rate Limiting Step due to Ortho-F) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product Product Target Biaryl Product RedElim->Product ArBr 2-Fluoro-5-methyl-Br ArBr->OxAdd Boron 3-Hydroxyphenyl-B(OH)2 + Base (OH-) Boron->TransMet

Caption: The catalytic cycle. The red box indicates where the ortho-fluoro group causes steric hindrance, requiring active ligands (SPhos/XPhos) to push the cycle forward.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Reaction Mixture CheckSM Is Aryl Bromide Remaining? Start->CheckSM CheckBoron Is Boronic Acid Remaining? CheckSM->CheckBoron Yes Success Proceed to Workup (Acidify to pH 6) CheckSM->Success No (Reaction Complete) Stall Issue: Catalyst Inactive Action: Degas solvents better OR Switch to SPhos ligand CheckBoron->Stall Yes (Both SM remain) Deboron Issue: Protodeboronation Action: Lower Temp OR Switch Base to K3PO4 OR Add Boronic Acid slowly CheckBoron->Deboron No (Only Bromide remains)

Caption: Decision matrix for diagnosing low yields based on remaining starting materials.

References

  • Protodeboronation Mechanisms: Wikipedia. "Protodeboronation."[1][2][3][4] Accessed Feb 14, 2026. [Link]

  • Optimizing Fluorinated Boronic Acids: Chemistry - A European Journal. "Suppressing Protodeboronation in Cu-Mediated Fluorination." Accessed Feb 14, 2026. [Link]

  • Suzuki Coupling Optimization: Reaction Chemistry & Engineering. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[5] Accessed Feb 14, 2026. [Link]

  • Ortho-Substituted Biaryl Synthesis: Beilstein Journal of Organic Chemistry. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids." Accessed Feb 14, 2026. [Link]

  • General Suzuki Mechanism & Conditions: Organic Chemistry Portal. "Suzuki Coupling."[1][6][7][8][9][10][11] Accessed Feb 14, 2026. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Fluoro-5-methylphenyl)phenol

Executive Summary You are dealing with a biaryl phenol: 3-(2-Fluoro-5-methylphenyl)phenol . This molecule presents a classic "Janus" purification challenge: it possesses a polar, acidic handle (the phenol -OH) and a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with a biaryl phenol: 3-(2-Fluoro-5-methylphenyl)phenol . This molecule presents a classic "Janus" purification challenge: it possesses a polar, acidic handle (the phenol -OH) and a lipophilic, non-polar backbone (the fluorinated biaryl system).

Most users synthesizing this compound via Suzuki-Miyaura coupling encounter three primary failure modes:

  • "The Black Tar": Palladium contamination that refuses to filter out.

  • "The Inseparable Spot": Protodeboronation byproducts that co-elute on silica.

  • "The Oiling Out": Failed crystallization due to the low melting point of the meta-substituted biaryl scaffold.

This guide prioritizes chemical resolution (Acid/Base Swing) over chromatographic brute force, as it is the only scalable method to remove neutral lipophilic impurities.

Module 1: The "Acid-Base Swing" (Primary Purification)

Q: My crude reaction mixture is a dark oil. Column chromatography is giving poor separation.[1] What is the first step?

A: Do not start with chromatography. You must exploit the pKa of the phenol (~10.0) to separate it from neutral impurities (unreacted halides, phosphine oxides, and de-boronated aromatics) using an Acid-Base Swing Extraction .

The Protocol:

  • Dissolution: Dissolve your crude oil in a non-polar organic solvent. Toluene is superior to Ethyl Acetate here because it minimizes the emulsion formation common with phenolic salts.

  • Deprotonation (The Swing): Extract the organic layer 2x with 1.0 M NaOH .

    • Mechanism:[1][2][3][4] The phenol converts to sodium phenolate (water-soluble).

    • Fate of Impurities: Neutral impurities (e.g., 2-fluoro-5-methylhalobenzene, triphenylphosphine) remain in the Toluene layer.

  • The Wash: Wash the combined aqueous NaOH layers with fresh Toluene (1x). Discard the Toluene layers.

  • Re-acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2.0 M HCl to pH ~2.

    • Observation: The product will precipitate as a milky white solid or oil out as it returns to its neutral protonated form.

  • Recovery: Extract the now-cloudy aqueous mix with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Why this works: This creates a "chemical filter" that physically moves your product into a phase (water) where 90% of your Suzuki impurities cannot follow.

Visual Workflow: The Acid-Base Swing

AcidBaseSwing Start Crude Mixture (Toluene) NaOH Add 1.0 M NaOH (Extract) Start->NaOH PhaseSep Phase Separation NaOH->PhaseSep OrgLayer Organic Layer (Top) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Bottom - Product as Phenolate) PhaseSep->AqLayer Product Waste Waste: Neutrals, Phosphines, Halides OrgLayer->Waste Wash Wash with fresh Toluene AqLayer->Wash Acidify Acidify with HCl to pH 2 Wash->Acidify FinalExtract Extract into EtOAc Concentrate Acidify->FinalExtract Product Semi-Pure Phenol (>90% Purity) FinalExtract->Product

Figure 1: The Acid-Base Swing logic flow. This method selectively isolates the acidic phenol, discarding neutral organic impurities.

Module 2: Chromatographic Resolution

Q: After acid/base extraction, I still see a spot closely trailing my product on TLC. What is it, and how do I remove it?

A: If you synthesized this via a Suzuki coupling using 3-hydroxyphenylboronic acid, the impurity is likely phenol (from protodeboronation) or a homocoupled dimer . Since these are also phenols, they survived the Acid-Base Swing.

Troubleshooting Guide:

Impurity TypeOriginRf Behavior (vs Product)Removal Strategy
Protodeboronation Loss of B(OH)₂ groupSlightly Lower (More Polar)Gradient Elution: Use Hexane:EtOAc (95:5 → 80:20). The biaryl product is bulkier and elutes before the smaller simple phenol.
Homocoupling Ar-Ar dimerizationHigher (Less Polar)Isocratic Hold: Run a column at low polarity (e.g., 5% EtOAc/Hexane) for 5 column volumes before increasing polarity.
Phosphine Oxide Catalyst LigandMuch Lower (Very Polar)Wash: If this remains, your Acid/Base wash was insufficient. Re-do Module 1.

Technical Tip: Do not use Dichloromethane (DCM) for this separation.[3] The selectivity of DCM for biaryl phenols is often poor compared to Hexane/Ethyl Acetate or Hexane/Acetone systems.

Module 3: Palladium Scavenging (Critical for Pharma)

Q: The product is grey/brown, and NMR shows broad baselines. How do I remove residual Palladium?

A: Biaryl phenols are excellent ligands for Palladium, often trapping it within the solid lattice. Simple filtration through Celite is rarely sufficient to reach <10 ppm.

The "Thiol-Graft" Protocol:

  • Dissolve the semi-pure solid in THF or Ethyl Acetate (10 mL/g).

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equivalents relative to expected Pd mass, or 5-10 wt% of crude mass).

  • Stir at 50°C for 4 hours . (Room temperature stirring is often too slow for coordinated Pd).

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate.

Alternative: If resins are unavailable, use activated charcoal (Darco G-60) . Add 10 wt% charcoal, reflux for 1 hour, and filter hot through Celite.

Module 4: Crystallization & Polishing

Q: My product "oils out" when I try to recrystallize it. How do I get a solid?

A: 3-(2-Fluoro-5-methylphenyl)phenol has a low melting point due to the meta-substitution and the disruption of planarity by the ortho-fluorine. This makes it prone to oiling out in single-solvent systems.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MethodWhy it works
Heptane / Toluene 10:1CoolingToluene solubilizes the aromatic pi-system; Heptane acts as the anti-solvent. The high boiling point prevents rapid evaporation/crusting.
Hexane / EtOAc 20:1EvaporationSlow evaporation allows the lattice to form gradually, avoiding the amorphous "oil" phase.
Ethanol / Water VariesNOT RECOMMENDED Aqueous systems often force lipophilic biaryls to oil out before crystallizing. Avoid unless seeding is possible.

The "Seeding" Trick: If you have even 1 mg of solid from a previous batch (or a column fraction that solidified), use it. Dissolve your oil in the minimum amount of warm Heptane/Toluene. Let it cool to room temp. If it oils, scratch the glass with a spatula to induce nucleation, or add the seed crystal.

References & Grounding

  • Suzuki-Miyaura Coupling Workup:

    • Source: Organic Process Research & Development (OPRD).

    • Context: General protocols for handling biaryl synthesis and removing boron byproducts.

    • Citation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Palladium Removal Techniques:

    • Source: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

    • Relevance: Establishes the necessity of thiol-based scavengers or activated carbon over simple filtration.

  • pKa of Substituted Phenols:

    • Source: CRC Handbook of Chemistry and Physics.

    • Data: Phenol pKa = 9.95. The 3-aryl substituent has a minimal resonance effect on the phenol acidity, validating the use of NaOH for extraction.

  • Crystallization of "Oiling" Solids:

    • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

    • Relevance: Chapter on crystallization strategies for low-melting solids.

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Biaryl Phenol Synthesis

Introduction: The Biaryl Phenol Challenge Biaryl phenols are deceptively simple scaffolds. While the Suzuki-Miyaura coupling is the industry standard for their synthesis, the presence of the free hydroxyl group ( ) and t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biaryl Phenol Challenge

Biaryl phenols are deceptively simple scaffolds. While the Suzuki-Miyaura coupling is the industry standard for their synthesis, the presence of the free hydroxyl group (


) and the electron-rich nature of the rings introduce specific failure modes.

The most persistent issue is homocoupling —where two molecules of the boronic acid (oxidative homocoupling) or two molecules of the aryl halide (reductive homocoupling) fuse, wasting precious starting material and complicating purification.

This guide moves beyond generic advice. It treats the reaction as a competitive kinetic system where we must accelerate the cross-coupling cycle while chemically blocking the "off-ramps" that lead to homodimers.

Diagnostic Flowchart: Identifying Your Failure Mode

Before optimizing, confirm which type of homocoupling is occurring.

  • Scenario A (Oxidative): You observe a dimer of your boronic acid (

    
    ).
    
    • Cause: Oxygen ingress, fast transmetallation relative to oxidative addition, or excessive catalyst oxidation.

  • Scenario B (Reductive): You observe a dimer of your aryl halide (

    
    ).
    
    • Cause: Disproportionation of oxidative addition intermediates, often exacerbated by alcohol solvents acting as reductants.

  • Scenario C (Catalyst Poisoning): Low conversion, purple/black precipitation (Pd black).

    • Cause: Phenoxide binding to Pd(II), arresting the cycle.

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle (Green) versus the "Oxygen Leak" (Red) that drives the most common form of homocoupling in phenol synthesis.

SuzukiHomocoupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Rate Limiting (often) PeroxoPd Peroxo-Pd(II) Species Pd0->PeroxoPd Oxidation TransMet Transmetallation (Ar-Pd-X + Ar-B) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Complete Oxygen O2 Contamination HomoCoup Oxidative Homocoupling (Ar-Ar Side Product) PeroxoPd->HomoCoup + 2 Ar-B(OH)2 HomoCoup->Pd0 Regenerates Pd(0)

Figure 1: The "Oxygen Leak" mechanism. Oxygen intercepts Pd(0), creating a peroxo-species that consumes boronic acid to form homodimers, bypassing the cross-coupling cycle entirely.

Troubleshooting Guide (Q&A)

Issue 1: Oxidative Homocoupling (Boronic Acid Dimerization)

Q: I am seeing 20-30% homocoupling of my boronic acid. I degassed my solvent by sonication. Is that enough?

A: No. Sonication is insufficient for removing dissolved oxygen in sensitive Suzuki couplings.

  • The Science: The homocoupling rate is second-order with respect to the boronic acid and depends on the concentration of peroxo-palladium species formed by dissolved

    
     [1]. Even trace oxygen allows the "Glaser-type" oxidative coupling to outcompete the cross-coupling.
    
  • The Fix:

    • Sparging: Actively bubble Argon or Nitrogen through the solvent for at least 15–20 minutes before adding the catalyst.

    • Slow Addition: If the boronic acid is precious, do not add it all at once. Add it dropwise as a solution over 1 hour. This keeps the instantaneous concentration of

      
       low, statistically favoring the reaction with the 
      
      
      
      species over the self-reaction.
Issue 2: The "Phenol Effect"

Q: My reaction works for anisole (methoxy) but fails when I use the free phenol (hydroxy). Why?

A: The free phenol is deprotonated by the base to form a phenoxide anion (


).
  • The Science: Phenoxides are competent ligands for Palladium. They can bind to the metal center, creating an unreactive "ate" complex or displacing the phosphine ligand, effectively poisoning the catalyst [2].

  • The Fix:

    • Switch Bases: Move from strong bases (KOtBu) or carbonates (

      
      ) to mild, bulky phosphates like 
      
      
      
      or
      
      
      . The phosphate buffers the pH and is less likely to generate a high concentration of "naked" phenoxide.
    • Solvent System: Use a biphasic system (Toluene/Water or DME/Water). Water solvation stabilizes the phenoxide, preventing it from binding tightly to the Pd center.

Issue 3: Reductive Homocoupling (Halide Dimerization)

Q: I am seeing dimers of my aryl halide. I am using Isopropanol as a co-solvent.

A: Secondary alcohols are excellent reductants for Pd(II), which can inadvertently drive halide homocoupling.

  • The Science: In the presence of alcohol solvents, Pd(II) intermediates can undergo reduction/disproportionation cycles that result in the reductive coupling of two aryl halides (

    
    ) [3].[1]
    
  • The Fix:

    • Change Solvent: Switch to non-reducing polar aprotic solvents like Dioxane , DME , or DMF .

    • Catalyst Load: Paradoxically, lowering the catalyst loading can sometimes reduce halide homocoupling by limiting the concentration of active Pd centers available for disproportionation.

Optimized Protocols

Protocol A: The "Standard" (Protected Phenol)

Best for: High-value intermediates where yield is paramount.

  • Protect: Convert phenol to Acetate (OAc) or Tosylate (OTs).

  • Couple: Standard Suzuki conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O).

  • Deprotect: Hydrolysis (LiOH or NaOH) post-coupling.

  • Why: Eliminates phenoxide poisoning and reduces electron density, making the oxidative addition step faster.

Protocol B: The "Direct" (Unprotected Phenol)

Best for: Short synthesis routes or when protection is impossible.

ParameterRecommendationRationale
Catalyst Pd(OAc)2 + SPhos (1:2 ratio)SPhos is bulky and electron-rich; it prevents phenoxide binding and accelerates oxidative addition [4].
Base K3PO4 (3.0 equiv)Buffers pH; prevents complete deprotonation/poisoning.
Solvent Toluene / Water (10:1)Biphasic system keeps inorganic salts and phenoxides solvated away from the organic catalyst layer.
Additives None (Avoid alcohols)Prevents reductive side reactions.
Technique Strict Sparging Removes O2 to stop oxidative homocoupling.

Step-by-Step Procedure (Protocol B):

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (3.0 equiv), and SPhos (2-4 mol%).
    
  • Seal the vial with a septum.

  • Evacuate and backfill with Nitrogen (x3).

  • Inject degassed Toluene/Water (10:1 ratio) via syringe.

  • Sparge the mixture with Nitrogen for 10 minutes (needle in liquid, vent needle out).

  • Quickly remove the septum, add Pd(OAc)2 (1-2 mol%), and reseal immediately. (Alternatively, add Pd precatalyst in step 1 if air-stable).

  • Heat to 80-100°C. Monitor via HPLC.

References

  • Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.[2][3] Link

  • Billingsley, K., & Buchwald, S. L. (2008). "A General System for the Suzuki-Miyaura Coupling of Unprotected Phenols." Journal of the American Chemical Society.[2][3] Link

  • Zeng, M. et al. (2010).[1] "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols." The Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 19F NMR Characterization of 3-(2-Fluoro-5-methylphenyl)phenol

Executive Summary This guide provides a technical framework for the structural validation of 3-(2-Fluoro-5-methylphenyl)phenol using 19F NMR spectroscopy . While 1H and 13C NMR are standard for backbone elucidation, they...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 3-(2-Fluoro-5-methylphenyl)phenol using 19F NMR spectroscopy . While 1H and 13C NMR are standard for backbone elucidation, they often suffer from signal crowding in biaryl systems. 19F NMR offers a distinct advantage: a wide chemical shift range and 100% natural abundance, acting as a sensitive probe for electronic environment and biaryl conformation (atropisomerism).

This document compares 19F NMR performance against standard alternatives, provides predicted spectral data, and outlines a self-validating experimental protocol.

Part 1: Structural Context & The "Why"

The target molecule is a non-symmetrical biaryl system. The fluorine atom is located at the ortho position of Ring B, while a methyl group resides at the meta position (relative to the biaryl bond) or para (relative to the fluorine).

Key Structural Challenges:

  • Biaryl Twist: The steric bulk of the ortho-fluorine induces a twist between the two aromatic rings, potentially creating atropisomers (axial chirality) if rotation is restricted.

  • Proton Overlap: In 1H NMR, the 7 aromatic protons typically appear as a congested multiplet between 6.5–7.5 ppm, making precise assignment difficult without 2D experiments (COSY/NOESY).

The 19F Advantage:

  • Singularity: The molecule contains a single fluorine atom, resulting in one distinct signal (split by coupling) in a clear spectral window.

  • Conformational Sensitivity: The 19F chemical shift is highly sensitive to the dihedral angle of the biaryl bond, making it a superior tool for monitoring conformational locking.

Part 2: Comparative Analysis

Performance Matrix: 19F vs. 1H NMR
Feature1H NMR (Alternative)19F NMR (Recommended)Impact on Analysis
Spectral Window Narrow (~10 ppm)Wide (~400 ppm)19F eliminates overlap with solvent or impurities.
Signal Clarity High overlap (multiplets)Distinct multipletInstant confirmation of fluorination.
Solvent Effect ModerateHigh19F shift varies significantly with solvent polarity, aiding in impurity detection.
Quantification Requires long T1 delayHigh sensitivity (83% of 1H)Rapid qNMR possible with proper internal standard.
Differentiating Regioisomers (Theoretical Data)

In drug development, distinguishing the target from potential regioisomeric byproducts (e.g., 4-fluoro or 6-fluoro isomers) is critical. The table below compares the predicted 19F spectral characteristics.

Note: Shifts are referenced to CFCl3 (0 ppm).

CompoundF-PositionPredicted Shift (

)
Multiplicity PatternCoupling Constants (

)
Target Molecule 2-Fluoro (Ortho)-118 to -122 ppm ddd (doublet of doublets of doublets)

Hz,

Hz
Isomer A4-Fluoro (Para)-110 to -115 ppmtt (triplet of triplets)

Hz,

Hz
Isomer B3-Fluoro (Meta)-112 to -116 ppmtd (triplet of doublets)

Hz

Technical Insight: The ortho-fluorine in the target molecule typically appears upfield relative to a standard fluorobenzene (-113 ppm) due to the "ortho-effect" and the shielding influence of the adjacent aromatic ring current in the twisted biaryl conformation.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and explicitly addresses the "Trustworthiness" pillar of E-E-A-T.

Materials
  • Solvent: DMSO-d6 (Preferred for solubility of phenol) or CDCl3.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • NMR Tube: 5mm precision quartz tube.

Workflow Diagram

G Start Start: Sample Preparation Weigh Weigh 10-15 mg Sample + 1 eq. Internal Standard Start->Weigh Solvent Dissolve in 0.6 mL DMSO-d6 (Ensure Homogeneity) Weigh->Solvent Acquisition Acquisition Parameters: Freq: 376 MHz (min) SW: 200 ppm O1: -100 ppm Solvent->Acquisition Pulse Pulse Sequence: zgfig (1H Decoupled) vs. zg (Coupled) Acquisition->Pulse Process Processing: LB = 0.3 Hz Baseline Correction Pulse->Process Analyze Analysis: Identify Signal @ -120 ppm Calculate Integrals vs Std Process->Analyze

Figure 1: Standardized workflow for 19F NMR acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of 3-(2-Fluoro-5-methylphenyl)phenol in 0.6 mL DMSO-d6.

    • Validation Step: Add 5

      
      L of Trifluorotoluene. This provides a chemical shift reference (-63.7 ppm) and a quantitative integration standard (Integration = 3F).
      
  • Acquisition Setup:

    • Experiment A (Decoupled): Run a proton-decoupled 19F experiment (zgfig or equivalent). This collapses the fluorine signal into a singlet.

      • Purpose: Confirms chemical purity and integration without coupling interference.

    • Experiment B (Coupled): Run a standard coupled experiment.

      • Purpose: Reveals the

        
        -coupling pattern (ddd) to verify the ortho position (large 
        
        
        
        coupling).
  • Parameter Optimization:

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds for F) for accurate integration.
      
    • Spectral Width: -200 ppm to -50 ppm.

Part 4: Advanced Analysis - Atropisomerism

The biaryl bond usually allows free rotation, but the ortho-fluorine adds a steric barrier.

Variable Temperature (VT) NMR Protocol: If the 19F signal appears broadened or shows two distinct peaks at room temperature, the molecule may exist as slowly interconverting atropisomers.

  • Cooling (-40°C): If the peak splits into two sharp signals, rotation is frozen (decoalescence).

  • Heating (+80°C): If a broad peak sharpens into a single Lorentzian line, fast rotation is achieved (coalescence).

Coupling Pathway Logic

Coupling F19 19F Nucleus (Ring B, Pos 2) H3 H3 Proton (Ortho, Ring B) F19->H3 3J (Strong) ~9-11 Hz H4 H4 Proton (Meta, Ring B) F19->H4 4J (Medium) ~5-7 Hz H6 H6 Proton (Meta, Ring B) F19->H6 4J (Medium) ~5-7 Hz

Figure 2: Expected Spin-Spin Coupling Pathways for the Target Molecule.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for chemical shift prediction).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for substituent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol validation).

Comparative

Technical Guide: High-Resolution HPLC Method Development for 3-(2-Fluoro-5-methylphenyl)phenol

Executive Summary This guide details the development of a stability-indicating HPLC method for 3-(2-Fluoro-5-methylphenyl)phenol , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a stability-indicating HPLC method for 3-(2-Fluoro-5-methylphenyl)phenol , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs).

The core challenge in analyzing this molecule is separating the target from its regioisomeric impurities and unreacted starting materials (e.g., 2-fluoro-5-methylphenol). While standard C18 chemistries often fail to resolve these structurally similar species due to identical hydrophobicity, this guide demonstrates that Phenyl-Hexyl stationary phases, utilizing


 interactions, provide superior selectivity and baseline resolution (

).

The Separation Challenge

The analyte, 3-(2-Fluoro-5-methylphenyl)phenol, possesses two aromatic rings and a phenolic hydroxyl group. The synthesis (typically Suzuki-Miyaura coupling) generates specific impurities that mimic the analyte's hydrophobicity:

  • Regioisomers: Isomers where the phenol or fluoro/methyl groups are in different positions (e.g., ortho-phenol variants).

  • Protodeboronation byproducts: If boronic acids are used.

  • Halogenated precursors: 1-bromo-2-fluoro-5-methylbenzene.

Why Standard Methods Fail

Standard Alkyl (C18/C8) columns separate primarily based on hydrophobicity . Since the target and its regioisomers have identical molecular weights and nearly identical


 values, C18 columns often result in:
  • Co-elution of the critical pair.

  • "Shouldering" rather than distinct peaks.

  • Inability to quantitate impurities at the 0.05% threshold.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared a standard generic gradient against a selectivity-optimized method.

Method A: The Generic "Alternative" (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid)[1]

  • Mechanism: Hydrophobic Interaction[2][3]

  • Outcome: FAILED . The critical isomer pair co-eluted (

    
    ). The fluorinated ring does not interact sufficiently with the alkyl chains to differentiate it from non-fluorinated impurities.
    
Method B: The Optimized "Product" (Phenyl-Hexyl)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase: Water / Methanol (0.1% Phosphoric Acid)

  • Mechanism: Hydrophobic +

    
     Interaction + Shape Selectivity
    
  • Outcome: PASSED . The phenyl-hexyl ligand engages in

    
     stacking with the biaryl system. The electron-withdrawing fluorine atom alters the 
    
    
    
    -cloud density, creating a distinct interaction handle that C18 lacks.
Performance Data Summary
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Critical Pair Resolution (

)
0.8 (Co-elution)2.4 (Baseline) ✅ Optimized
Tailing Factor (

)
1.31.1 ✅ Optimized
Retention Time (Main Peak) 6.2 min8.5 min ✅ Optimized
Selectivity (

)
1.021.08 ✅ Optimized

Technical Insight: Methanol is chosen over Acetonitrile for Method B because Acetonitrile's own


-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains of the Phenyl-Hexyl column [1].

Method Development Logic (Visualized)

The following decision tree illustrates the scientific rationale used to move away from C18 and select the Phenyl-Hexyl phase.

MethodDevLogic Start Start: Biaryl Phenol Analysis ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 ResultC18 Result: Co-elution of Isomers (Hydrophobicity is identical) ScreenC18->ResultC18 Selectivity Selectivity Strategy: Target Pi-Pi Interactions ResultC18->Selectivity Switch Mechanism ScreenPhenyl Screen 2: Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) Selectivity->ScreenPhenyl SolventChoice Solvent Selection: Methanol (Promotes Pi-interaction) vs ACN (Suppresses it) ScreenPhenyl->SolventChoice FinalMethod Final Method: Phenyl-Hexyl + MeOH/Water SolventChoice->FinalMethod Select MeOH

Caption: Decision tree highlighting the shift from hydrophobic retention (C18) to pi-selective retention (Phenyl-Hexyl) to resolve isomers.

Detailed Experimental Protocol (Optimized)

Reagents & Equipment
  • Stationary Phase: Kinetex Phenyl-Hexyl 100 Å, 150 x 4.6 mm, 2.6 µm (or equivalent Fused-Core particle).

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water.

  • Buffer: 85% Orthophosphoric Acid (

    
    ).
    
  • Diluent: 50:50 Water:Methanol.[3]

Instrument Parameters
  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temp: 35°C (Control is critical for viscosity consistency with MeOH).

  • Detection: UV @ 215 nm (for impurities) and 254 nm (main peak).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A: Water + 0.1%

    
    . (Add 1 mL of 85% acid to 1L water).
    
  • Mobile Phase B: Methanol + 0.1%

    
    .
    
Gradient Program
Time (min)% Mobile Phase BComments
0.040Initial Hold
2.040Isocratic to stack early eluters
12.090Gradient ramp
15.090Wash
15.140Re-equilibration
20.040End
Workflow Diagram

Workflow SamplePrep Sample Prep 1 mg/mL in 50:50 MeOH/H2O Inject Injection 5 µL Loop SamplePrep->Inject Separation Separation Phenyl-Hexyl Column 35°C Inject->Separation Detection Detection UV @ 215nm (Trace) UV @ 254nm (Assay) Separation->Detection Data Data Analysis Check Rs > 2.0 Detection->Data

Caption: Operational workflow for the optimized purity analysis.

Scientific Validation (Self-Validating System)

To ensure trustworthiness, this method relies on a System Suitability Test (SST) that must be passed before every run.

  • Resolution Check: A standard mixture containing the analyte and its closest eluting impurity (e.g., the regioisomer or starting material) must be injected.

    
     must be 
    
    
    
    .[2]
  • Tailing Factor: The phenol group can interact with residual silanols. The acidic mobile phase (

    
    ) suppresses silanol ionization. Acceptance criteria: 
    
    
    
    .
  • Precision: 5 replicate injections of the standard must show RSD

    
     for retention time and area.
    

Why Phosphoric Acid? Unlike Formic acid, Phosphoric acid is non-volatile and provides better UV transparency at low wavelengths (210-220 nm), allowing for higher sensitivity detection of non-chromophoric impurities [2].

References

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[1] Link

  • Shimadzu. (2020). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient.Link

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert.Link

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 3-(2-Fluoro-5-methylphenyl)phenol for Pharmaceutical Development

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy provides a rapid and reliable method for identifying functiona...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy provides a rapid and reliable method for identifying functional groups, offering a unique molecular fingerprint that is invaluable for synthesis confirmation, purity assessment, and quality control. This guide presents an in-depth analysis of the characteristic IR spectral features of 3-(2-Fluoro-5-methylphenyl)phenol, a substituted biphenylol of interest in pharmaceutical research. Through a comparative approach with structurally related analogs, this document will illuminate the key vibrational modes that define its spectral identity.

Principles of IR Spectroscopy for Phenolic and Aryl Fluoride Compounds

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For a complex molecule like 3-(2-Fluoro-5-methylphenyl)phenol, the resulting spectrum is a superposition of absorptions from its constituent parts: the phenolic hydroxyl group, the two aromatic rings, and the carbon-fluorine bond.

The hydroxyl (O-H) group of a phenol is a particularly strong IR absorber, typically exhibiting a broad stretching vibration in the 3600-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[1][2][3] The carbon-oxygen (C-O) stretching of the phenol appears in the 1260-1180 cm⁻¹ range.[2] Aromatic rings present several characteristic peaks: C-H stretching vibrations just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹), and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ region.[2][4] The presence of a carbon-fluorine bond introduces a strong C-F stretching absorption, typically found in the 1400-1000 cm⁻¹ range, which can be a key diagnostic peak.[5][6]

Comparative Spectral Analysis

To highlight the unique spectral features of 3-(2-Fluoro-5-methylphenyl)phenol, we will compare its expected IR absorption bands with those of two structurally similar compounds: 3-phenylphenol and 2-fluoro-5-methylphenol. While an experimental spectrum for the target molecule is not publicly available, we can predict its key absorptions based on established group frequencies and compare them to the known spectra of these analogs.

3-Phenylphenol shares the biphenylol core but lacks the fluorine and methyl substituents. Its spectrum is defined by the phenolic O-H and C-O absorptions, as well as the vibrations of the two aromatic rings.[7][8]

2-Fluoro-5-methylphenol contains a single fluorinated and methylated aromatic ring with a hydroxyl group.[9][10][11][12] Its spectrum will help to isolate the contributions of the C-F and methyl group vibrations in a phenolic environment.

The following table summarizes the expected and observed characteristic IR peaks for these three compounds.

Vibrational Mode 3-(2-Fluoro-5-methylphenyl)phenol (Predicted) 3-Phenylphenol (Observed/Expected) 2-Fluoro-5-methylphenol (Observed/Expected) Significance for Identification
O-H Stretch (Phenol) ~3550-3200 cm⁻¹ (broad, strong)~3550-3200 cm⁻¹ (broad, strong)~3550-3200 cm⁻¹ (broad, strong)Confirms the presence of the phenolic hydroxyl group, with broadening indicative of hydrogen bonding.[1][2][3]
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (multiple, sharp)~3100-3000 cm⁻¹ (multiple, sharp)~3100-3000 cm⁻¹ (multiple, sharp)Indicates the presence of aromatic rings.[2][4]
Aliphatic C-H Stretch (Methyl) ~2960-2850 cm⁻¹ (weak to medium)N/A~2960-2850 cm⁻¹ (weak to medium)Diagnostic for the methyl group on the fluorinated ring.[13][14]
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (multiple, medium to strong)~1600-1450 cm⁻¹ (multiple, medium to strong)~1600-1450 cm⁻¹ (multiple, medium to strong)Characteristic "fingerprints" of the aromatic rings.[2][4]
C-O Stretch (Phenol) ~1260-1180 cm⁻¹ (strong)~1260-1180 cm⁻¹ (strong)~1260-1180 cm⁻¹ (strong)Confirms the phenolic C-O bond.[2]
C-F Stretch (Aryl) ~1400-1000 cm⁻¹ (strong)N/A~1400-1000 cm⁻¹ (strong)A key peak confirming the presence and position of the fluorine substituent.[5][6]
C-H Out-of-Plane Bending ~900-675 cm⁻¹ (strong)~900-675 cm⁻¹ (strong)~900-675 cm⁻¹ (strong)The pattern of these bands can provide information on the substitution pattern of the aromatic rings.[4][15]

The presence of the strong C-F stretching absorption, in conjunction with the phenolic O-H and aromatic C=C and C-H bands, provides a unique spectral signature for 3-(2-Fluoro-5-methylphenyl)phenol, distinguishing it from its non-fluorinated and single-ring analogs.

Visualizing Molecular Structure and Key Vibrational Modes

To further illustrate the relationship between the molecular structure and its IR spectrum, the following diagram highlights the key functional groups and their associated vibrational modes.

G cluster_molecule 3-(2-Fluoro-5-methylphenyl)phenol C1 C C2 C C1->C2 O1 O C1->O1 CO_stretch C-O Stretch ~1220 cm⁻¹ C1->CO_stretch C3 C C2->C3 C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 C6 C C5->C6 Aromatic_CC Aromatic C=C Stretch ~1600-1450 cm⁻¹ C5->Aromatic_CC C6->C1 Aromatic_CH Aromatic C-H Stretch ~3050 cm⁻¹ C6->Aromatic_CH H1 H O1->H1 OH_group O-H Stretch ~3400 cm⁻¹ O1->OH_group C8 C C7->C8 C9 C C8->C9 C12 C C8->C12 C10 C C9->C10 F1 F C9->F1 C11 C C10->C11 C11->C2 CF_stretch C-F Stretch ~1200 cm⁻¹ F1->CF_stretch H2 H C12->H2 H3 H C12->H3 H4 H C12->H4

Sources

Comparative

Comparative Guide: Validating 3-(2-Fluoro-5-methylphenyl)phenol Structure via 2D NMR

Executive Summary Objective: To validate the structural identity of 3-(2-Fluoro-5-methylphenyl)phenol, a biaryl scaffold common in medicinal chemistry, using COSY and HSQC spectroscopy. The Challenge: Biaryl systems freq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the structural identity of 3-(2-Fluoro-5-methylphenyl)phenol, a biaryl scaffold common in medicinal chemistry, using COSY and HSQC spectroscopy.

The Challenge: Biaryl systems frequently exhibit severe signal overlapping in 1D


H NMR (6.5–7.5 ppm region). The presence of a fluorine atom at the 2'-position introduces heteronuclear spin-spin coupling (

), further complicating 1D multiplets and making visual assignment unreliable.

The Solution: This guide compares the limitations of 1D NMR against the resolving power of Homonuclear Correlation Spectroscopy (COSY ) and Heteronuclear Single Quantum Coherence (HSQC ). We demonstrate that while 1D NMR provides a "fingerprint," the combination of COSY (establishing spin system connectivity) and HSQC (resolving proton overlaps via carbon dispersion) is the mandatory standard for unambiguous structural confirmation.

Structural Analysis & Numbering

Before interpreting spectra, we must define the spin systems. The molecule consists of two aromatic rings linked by a C-C bond.

  • Ring A (Phenol): Hydroxyl group at C1. Linkage at C3.

    • Protons: H2 (isolated singlet-like), H4, H5, H6.

    • Spin System: H4–H5–H6 (contiguous) + H2 (isolated by quaternary C1/C3).

  • Ring B (Fluoro-toluene): Linkage at C1'. Fluorine at C2'.[1] Methyl at C5'.

    • Protons: H3', H4', H6'.

    • Spin System: H3'–H4' (ortho coupling). H6' is isolated from H4' by the quaternary C5'-Methyl (though weak meta-coupling may exist).

    • Fluorine Effect:

      
      F splits H3' (ortho), H4' (meta), and H6' (meta).
      

Experimental Protocol

To ensure reproducibility, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for phenol solubility and exchangeable proton detection) or CDCl
    
    
    
    .
  • Concentration: 10–20 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
Parameter1D

H
2D COSY (gCOSY)2D HSQC (gHSQC)
Pulse Sequence zg30cosygpppqfhsqcetgpsi
Scans (NS) 168 per increment4 per increment
Relaxation Delay (D1) 2.0 s1.5 s1.5 s
Points (TD) 64kF2: 2k, F1: 256F2: 2k, F1: 256
Spectral Width 12 ppm10 ppm (both axes)

H: 10 ppm,

C: 160 ppm
Processing Line Broadening 0.3 HzSine Bell (SSB=0)Linear Prediction (F1)

Comparative Analysis: The Validation Workflow

Scenario A: The Limitation of 1D H NMR

In the 1D spectrum, the region between 6.6 and 7.4 ppm contains 7 aromatic protons.

  • Ambiguity: The scalar coupling of protons to Fluorine (

    
     Hz, 
    
    
    
    Hz) mimics proton-proton coupling (
    
    
    Hz).
  • Failure Point: Distinguishing H3' (Ring B) from H5 (Ring A) is nearly impossible by visual inspection alone, as both appear as complex multiplets.

Scenario B: COSY (Homonuclear Correlation)

COSY maps protons that are scalar coupled (up to 3 bonds).[2] This segregates the molecule into two distinct "islands" of spins.

  • Observation:

    • Ring A Network: Cross-peaks connect H5

      
       H4 and H5 
      
      
      
      H6. H2 shows weak or no correlation (singlet).
    • Ring B Network: Cross-peaks connect H3'

      
       H4'.
      
  • Validation Power: COSY proves that the proton coupled to the Fluorine-shifted proton (H3') is not part of the phenol ring system.

Scenario C: HSQC (Heteronuclear Correlation)

HSQC correlates a proton to its directly attached carbon (


).[3]
  • Observation:

    • It spreads the crowded proton signals into the wide

      
      C dimension (0–160 ppm).
      
    • Differentiation: Ring A carbons (electron-rich phenol) and Ring B carbons (electron-deficient fluoro-ring) have distinct chemical shifts.

  • Validation Power: Even if H4 and H4' overlap in proton dimension, they will have distinct

    
    C coordinates, allowing precise assignment.
    

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for structural validation using these techniques.

ValidationWorkflow Sample Unknown Sample (Biaryl Candidate) OneD 1D 1H NMR (6.5 - 7.5 ppm) Sample->OneD Decision1 Are multiplets clearly resolved? OneD->Decision1 Fail Ambiguous Assignment (F-coupling vs H-coupling) Decision1->Fail No (Common) Result Validated Structure 3-(2-Fluoro-5-methylphenyl)phenol Decision1->Result Yes (Rare) COSY Run 2D COSY (Identify Spin Systems) Fail->COSY Step 1 HSQC Run 2D HSQC (Resolve Overlaps) COSY->HSQC Step 2 Analysis Data Synthesis: Separate Ring A vs Ring B HSQC->Analysis Analysis->Result

Caption: Workflow demonstrating why 1D NMR is insufficient and how the sequential application of COSY and HSQC leads to structural certainty.

Structural Connectivity Diagram (COSY Logic)

This diagram visualizes the specific correlations observed in the COSY spectrum for this molecule.[3]

SpinSystems cluster_A Ring A (Phenol) cluster_B Ring B (Fluoro-Methyl) H2 H2 (Singlet) H6_ H6' (dd) H4 H4 (Doublet) H5 H5 (Triplet) H4->H5 3J H6 H6 (Doublet) H5->H6 3J H3_ H3' (dd) H4_ H4' (m) H3_->H4_ 3J F_atom 19F F_atom->H3_ 3J(F) F_atom->H4_ 4J(F) F_atom->H6_ 4J(F)

Caption: COSY correlations (solid lines) identify isolated spin systems. Dashed yellow lines indicate


F couplings that complicate the 1D spectrum but do not generate COSY cross-peaks.

Representative Data Summary

The following table summarizes the expected chemical shifts and correlations based on the structural environment. Note: Values are representative for DMSO-


.
PositionProton (

H)

ppm
MultiplicityCoupling (

Hz)
Carbon (

C)

ppm
COSY CorrelationHSQC Correlation
Ring A
2 6.85s (br)-114.5(None)C2
4 6.90d7.8119.2H5C4
5 7.25t7.8129.8H4, H6C5
6 6.80d7.8116.0H5C6
Ring B
3' 7.15dd

116.5 (

)
H4'C3'
4' 7.10m

128.0H3'C4'
6' 7.30dd

131.5(Weak H4')C6'
Me (5') 2.30s-20.5-C-Me

Interpretation Key:

  • H3' vs H5: In 1D, H3' (7.15 ppm) and H5 (7.25 ppm) are close. COSY clearly links H3' only to H4', whereas H5 links to both H4 and H6.

  • Fluorine Signature: H3' appears as a doublet of doublets due to large coupling to

    
    F. This is a hallmark of the 2-fluoro substitution pattern.
    

Conclusion

Validating 3-(2-Fluoro-5-methylphenyl)phenol requires moving beyond 1D NMR. The fluorine atom introduces splitting patterns that mimic proton coupling, creating ambiguity.

  • Use COSY to prove the isolation of the two aromatic rings (Ring A spin system vs. Ring B spin system).

  • Use HSQC to resolve overlapping protons by exploiting the dispersion of carbon chemical shifts.

By following this protocol, researchers can confidently certify the regiochemistry of the biaryl linkage and the position of the fluorine substituent.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard for coupling constants and shifts).[1][5]

  • Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for J-coupling values).

  • BenchChem. (2025).[3][6] Unveiling Molecular Architecture: A Guide to Cross-Validation of NMR. (General guidelines for small molecule validation).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(2-Fluoro-5-methylphenyl)phenol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2-Fluoro-5-methylphenyl)phenol. As a substituted halogenated phenol, this compound requires careful handling and adherence t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2-Fluoro-5-methylphenyl)phenol. As a substituted halogenated phenol, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and environmental protection. This document synthesizes established principles of chemical waste management with the known characteristics of structurally similar compounds to offer a reliable operational plan.

Part 1: Hazard Profile and Characterization

Understanding the hazard profile is the foundational step in determining the appropriate disposal pathway. Based on data from its isomers, 3-(2-Fluoro-5-methylphenyl)phenol should be handled as a hazardous substance with the following potential characteristics.[1][2]

Anticipated Hazards:

  • Skin Corrosion/Irritation: Like many phenols, it is expected to be corrosive or irritating to the skin. Phenolic compounds can cause severe chemical burns, which may be initially painless due to local anesthetic effects.[3]

  • Serious Eye Damage/Irritation: Direct contact is likely to cause serious eye irritation or damage.

  • Acute Toxicity (Oral, Dermal): Assumed to be harmful if swallowed or if it comes into contact with the skin.[2]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1]

Due to these hazards, any waste containing 3-(2-Fluoro-5-methylphenyl)phenol must be classified as hazardous waste.

Inferred Physico-Chemical Data

The following table summarizes the likely properties of 3-(2-Fluoro-5-methylphenyl)phenol, based on its isomers. This data is critical for selecting appropriate storage and spill control measures.

PropertyInferred ValueRationale & Significance
Physical State Liquid or low-melting solidInfluences handling procedures and spill response.
Boiling Point ~170-200 °CLow volatility at room temperature, but vapor pressure increases with heat.
Density ~1.15 g/mLDenser than water.
Flash Point ~67-89 °C (Closed Cup)Classified as a combustible liquid. Keep away from ignition sources.[1]
Solubility Sparingly soluble in waterDo not dispose of down the drain.[4] Soluble in organic solvents.

Part 2: Regulatory Framework for Disposal

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Laboratories are classified as hazardous waste generators and must comply with specific regulations regarding waste accumulation, storage, and disposal.

Key Regulatory Concepts:

  • Hazardous Waste Determination: The generator of the waste (the laboratory) is legally responsible for determining if their waste is hazardous. Given its properties as a halogenated organic compound and a phenol, 3-(2-Fluoro-5-methylphenyl)phenol waste falls under this category.[1]

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards (e.g., "Toxic," "Corrosive").[6]

Part 3: Operational Disposal Plan

This section provides a step-by-step protocol for the safe handling and disposal of 3-(2-Fluoro-5-methylphenyl)phenol waste.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound, either in pure form or as waste. The causality is clear: to prevent skin and eye contact and inhalation of vapors.

  • Hand Protection: Wear double nitrile gloves or thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[3]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities or in case of a significant splash risk, a chemically resistant apron should be worn.[3]

  • Ventilation: All handling and waste consolidation procedures should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Waste Stream: 3-(2-Fluoro-5-methylphenyl)phenol is a halogenated organic compound . It must be collected in a dedicated "Halogenated Organic Waste" container.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or acids.[3] A chemical compatibility chart should always be consulted.[7]

  • Contaminated Solids: Disposable labware (pipette tips, gloves, weigh boats) contaminated with this compound must also be disposed of as hazardous waste. Collect these items in a separate, clearly labeled, sealed plastic bag or container within the SAA.[6]

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in the halogenated waste stream.

Step 3: Waste Container Selection and Management

The integrity of the waste container is paramount for safe storage.

  • Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are typically appropriate for halogenated organics.[8] Do not use metal containers, as phenols can be corrosive to some metals.

  • Labeling: Immediately label the waste container with a hazardous waste tag, specifying "Halogenated Organic Waste" and listing "3-(2-Fluoro-5-methylphenyl)phenol" as a constituent.

  • Closure: Keep the container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[6]

  • Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Spill Management Protocol

In the event of a spill, immediate and correct action is required.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (>50 mL) or if the material is heated, evacuate the area and contact your institution's EHS.[3]

  • Don PPE: Before addressing a small spill, don the appropriate PPE as described in Step 1.

  • Containment & Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a suitable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated until all vapors have dissipated.

Step 5: Final Disposal

The ultimate disposal of the collected waste must be handled by trained professionals.

  • Storage in SAA: Store the sealed and labeled waste container in your designated Satellite Accumulation Area.

  • Waste Pickup Request: Once the container is full (or within the time limits specified by your institution, typically 6-12 months), submit a hazardous waste pickup request to your EHS department.[5]

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for halogenated organic compounds is high-temperature incineration.[9][10]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-(2-Fluoro-5-methylphenyl)phenol waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for 3-(2-Fluoro-5-methylphenyl)phenol cluster_generation Waste Generation Point cluster_handling Handling & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal Path Generate Generate Waste (Pure compound, solutions, or contaminated solids) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Generate->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Container Use Labeled, Compatible Container (e.g., HDPE) Segregate->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA Inspect Keep container closed. Inspect weekly. SAA->Inspect Pickup Request EHS Waste Pickup SAA->Pickup Transport Transport by Licensed Contractor Pickup->Transport Incinerate High-Temperature Incineration at TSDF Transport->Incinerate

Caption: Decision workflow for handling and disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety Data Sheet: 5-Fluoro-2-methylphenol. Fisher Scientific.
  • Safety D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • 3-Amino-5-fluoro-2-methylphenol Inform
  • Safety Data Sheet: 2-Phenylphenol. Thermo Fisher Scientific.
  • Research and Regulatory Advancements on Remediation and Degradation of Fluorin
  • Safety D
  • 5-Fluoro-2-methylphenol Hazard Data.
  • Chemical Compatibility by Container Resin. CP Lab Safety.
  • Chemical Comp
  • Recycling and End of life assessment of Fluoropolymers. Toxic Docs.
  • Safety D
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center.
  • Recycling and the end of life assessment of fluoropolymers. Royal Society of Chemistry.
  • Safe Method of Use for Hazardous Substances of High Risk: Concentr

Sources

Handling

Personal protective equipment for handling 3-(2-Fluoro-5-methylphenyl)phenol

The core principle of this guidance is proactive risk mitigation. Phenols, as a class, are known to be corrosive and highly toxic, with a dangerous ability to be rapidly absorbed through the skin, often without immediate...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guidance is proactive risk mitigation. Phenols, as a class, are known to be corrosive and highly toxic, with a dangerous ability to be rapidly absorbed through the skin, often without immediate pain.[1] The presence of a fluorine atom introduces considerations for halogenated waste streams and potential for unique reactivity or toxicity. Therefore, we will proceed with a high degree of caution.

Hazard Assessment: Understanding the Risks

Based on the known toxicology of phenol and its derivatives, 3-(2-Fluoro-5-methylphenyl)phenol should be handled as a substance with the following potential hazards:

  • Acute Toxicity & Dermal Absorption: Phenol is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] Toxic or even fatal amounts can be absorbed through relatively small areas of skin.[1] A particularly insidious property is its local anesthetic effect, meaning initial contact may not cause pain, leading to a false sense of security.[1][3]

  • Severe Corrosivity: Direct contact will cause severe skin burns and eye damage.[1] Skin contact typically results in a whitening of the area, which later develops into severe burns.[1][3] Eye splashes can lead to permanent damage and blindness.[1]

  • Systemic Effects: Upon absorption, phenol can affect the central nervous system, liver, and kidneys.[1][3] Chronic or repeated exposure may lead to a range of symptoms including headache, nausea, dizziness, and convulsions.[1][3]

  • Respiratory Irritation: If handled as a powder or heated, inhalation of dust or vapors can cause severe irritation to the respiratory tract.[2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The following equipment must be worn at all times when handling 3-(2-Fluoro-5-methylphenyl)phenol.

  • Hand Protection: Due to the high risk of dermal absorption, glove selection is critical.

    • Recommended: Wear double gloves. The inner glove should be a standard nitrile exam glove. The outer glove should be a thicker, chemical-resistant material such as neoprene or butyl rubber.[3]

    • Practice: Change gloves frequently, and immediately if you suspect any contact with the chemical.[1][3] Do not wear gloves outside of the laboratory and wash hands thoroughly after glove removal.[1][4]

  • Body Protection:

    • A fully-buttoned, long-sleeved laboratory coat is mandatory.[3]

    • For procedures with a higher risk of splashing (e.g., handling stock solutions, transfers of >50 mL), a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]

  • Eye and Face Protection:

    • Minimum: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the compound in any form.[5][6]

    • Recommended for Splash Risk: When handling liquids or creating solutions, a full face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][7]

  • Respiratory Protection:

    • All handling of 3-(2-Fluoro-5-methylphenyl)phenol, especially weighing of the solid and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] If, for any reason, work cannot be conducted in a fume hood, a risk assessment must be performed, and appropriate respiratory protection (e.g., a respirator with an organic vapor/acid gas cartridge) would be required.

Table 1: PPE Recommendations by Laboratory Task
TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Compound Double-gloved (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesLaboratory Coat
Preparing Stock Solutions Double-gloved (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldLaboratory Coat & Chemical-Resistant Apron
Small-Scale Reactions (<50 mL) Double-gloved (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesLaboratory Coat
Large-Scale Reactions (>50 mL) Double-gloved (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldLaboratory Coat & Chemical-Resistant Apron
Handling Waste Double-gloved (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldLaboratory Coat & Chemical-Resistant Apron

Operational and Disposal Plans

Trust in our safety protocols is built on clear, repeatable procedures. Follow these steps meticulously.

Experimental Workflow: Safe Handling & Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_area 3. Prepare Work Area & Spill Kit prep_hood->prep_area handle_weigh 4. Weigh Compound in Hood prep_area->handle_weigh handle_sol 5. Prepare Solution in Hood handle_weigh->handle_sol handle_rxn 6. Perform Experiment handle_sol->handle_rxn clean_decon 7. Decontaminate Glassware handle_rxn->clean_decon clean_waste 8. Segregate Halogenated Waste clean_decon->clean_waste clean_ppe 9. Doff & Dispose of PPE clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe Handling and Disposal Workflow.

Protocol 1: Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure an emergency eyewash and safety shower are accessible and unobstructed.[1][3] Confirm that a spill kit and a first aid kit containing polyethylene glycol (PEG 300 or PEG 400) are readily available.[8]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood.[1]

  • Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated work area.

  • Handling: Use dedicated spatulas and glassware. When handling the solid, avoid creating dust. When making solutions, add the solid slowly to the solvent.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.

Protocol 2: Emergency Response Plan

Rapid response is critical to minimizing injury. [8][9]

  • Skin Exposure:

    • Immediately move to the nearest safety shower or drench hose.[2]

    • While rinsing, have a coworker call for emergency medical assistance (911).[3]

    • Remove all contaminated clothing, including shoes and watches, while under the shower.[2][9]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[1][2]

    • If available, after initial water flushing, liberally apply polyethylene glycol (PEG 300 or 400) to the affected area.[8][9] Do NOT use PEG on eyes.[8]

    • Continue first aid until medical assistance arrives.[2]

  • Eye Exposure:

    • Immediately proceed to the nearest emergency eyewash station.[3][9]

    • Hold eyelids open and flush with gently running water for at least 15-20 minutes.[2][8] Do not interrupt flushing.[8][9]

    • Remove contact lenses if possible without causing further injury.[2]

    • Seek immediate medical attention.[2][9]

  • Inhalation:

    • Move the affected person to fresh air immediately.[1][2]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • DO NOT INDUCE VOMITING. [2]

    • If the person is conscious, rinse their mouth with water and have them drink more water to dilute the chemical.[2]

    • Seek immediate medical attention.[1][2]

Protocol 3: Waste Disposal Plan

As a fluorinated organic compound, all waste must be treated as halogenated hazardous waste .[10]

  • Solid Waste: All contaminated solid materials (e.g., pipette tips, gloves, weighing paper, paper towels) must be collected in a dedicated, leak-tight, and clearly labeled hazardous waste container.[11][12][13]

  • Liquid Waste: All solutions containing 3-(2-Fluoro-5-methylphenyl)phenol must be collected in a sealed, shatter-proof container labeled "Halogenated Organic Waste."[11][12]

  • Do Not: Never dispose of this chemical down the sink.[13] Do not mix with non-halogenated waste streams.

  • Pickup: When the waste container is 90% full, it must be closed and stored in a designated satellite accumulation area. Arrange for pickup by your institution's environmental health and safety (EHS) department.[13]

By adhering to these stringent protocols, you can effectively manage the risks associated with handling 3-(2-Fluoro-5-methylphenyl)phenol, ensuring a safe and productive research environment.

References

  • Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. [Link]

  • University of California, Berkeley. Phenol - EH&S Fact Sheet. [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. [Link]

  • University of California, Santa Barbara. Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]

  • Tripathi, Y. C. (2015, January 9). How can I dispose phenol? ResearchGate. [Link]

  • Al-Kassim, L., Taylor, K. E., & Bewtra, J. K. (2014). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. BMC Biotechnology, 14, 107. [Link]

  • Podiatry Arena. (2008, April 5). Phenol disposal. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • University of New Mexico. Standard Operating Procedure - Phenol. Department of Chemistry and Chemical Biology. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Occupational Safety and Health Administration. Hospitals eTool: Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. [Link]

  • Cefic. Poster for the SAFE USE of PHENOL. [Link]

  • William & Mary. Personal Protective Equipment (PPE) for Biosafety Labs. Environment, Health & Safety. [Link]

  • Carl ROTH. Safety Data Sheet: Phenol. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: phenol. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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